Product packaging for Carbutamide(Cat. No.:CAS No. 339-43-5)

Carbutamide

Cat. No.: B1668437
CAS No.: 339-43-5
M. Wt: 271.34 g/mol
InChI Key: VDTNNGKXZGSZIP-UHFFFAOYSA-N
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Description

Carbutamide, with the chemical name 4-amino-N-[(butylamino)carbonyl]benzenesulfonamide and CAS number 339-43-5, is a first-generation sulfonylurea compound of significant historical and research importance . It was the first oral hypoglycemic agent of its class, patented in 1953 and approved for medical use in 1956, but was subsequently withdrawn from therapeutic markets due to associated bone marrow toxicity . Its primary mechanism of action, characteristic of sulfonylureas, involves the inhibition of ATP-sensitive potassium (KATP) channels on pancreatic beta-cells. This blockade prompts membrane depolarization, an influx of calcium ions, and the stimulation of insulin secretion, providing a fundamental model for studying insulin secretion pathways . In research settings, this compound is a valuable tool for scientists investigating the pharmacology of sulfonylureas, the molecular mechanisms of diabetes, and the evolution of antidiabetic drugs . Its historical role as a progenitor to safer agents like tolbutamide—developed by replacing the aniline amino group in this compound with a methyl group—makes it particularly relevant for structure-activity relationship (SAR) studies in medicinal chemistry . Researchers utilize this compound in biochemical and cellular assays strictly for scientific purposes. This product is labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate precautions, adhering to all relevant laboratory safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H17N3O3S B1668437 Carbutamide CAS No. 339-43-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-aminophenyl)sulfonyl-3-butylurea
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InChI

InChI=1S/C11H17N3O3S/c1-2-3-8-13-11(15)14-18(16,17)10-6-4-9(12)5-7-10/h4-7H,2-3,8,12H2,1H3,(H2,13,14,15)
Source PubChem
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InChI Key

VDTNNGKXZGSZIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CCCCNC(=O)NS(=O)(=O)C1=CC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C11H17N3O3S
Source PubChem
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DSSTOX Substance ID

DTXSID8022741
Record name Carbutamide
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Molecular Weight

271.34 g/mol
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Solubility

Sol in water at pH 5 to 8., In water, 535 mg/l @ 37 °C
Record name 1-BUTYL-3-SULFANILYLUREA
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Color/Form

Crystals

CAS No.

339-43-5
Record name Carbutamide
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Record name Carbutamide [INN:BAN]
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Record name Benzenesulfonamide, 4-amino-N-[(butylamino)carbonyl]-
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Melting Point

144-145 °C
Record name 1-BUTYL-3-SULFANILYLUREA
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Historical Context and Discovery of Carbutamide

Early Observations of Sulfonamide Hypoglycemic Effects

Sulfonamides, widely used as antibacterial agents from the 1930s, were the subject of extensive research during the mid-20th century. diabetesonthenet.com During investigations into their efficacy against infectious diseases, researchers noted an unanticipated effect on blood glucose levels. diabetesonthenet.comdiabetesonthenet.combjd-abcd.com

Accidental Discovery of Hypoglycemic Properties of Sulfonamide Derivatives (e.g., 2254RP/Sulfanilamido-isopropyl-thiadiazole) during Antibacterial Studies

The hypoglycemic properties of sulfonamide derivatives were accidentally discovered during antibacterial studies. diabetesonthenet.comdiabetesonthenet.combjd-abcd.com One notable compound involved in these early observations was 2254RP, also known as Sulfanilamido-isopropyl-thiadiazole or p-amino-benzene-sulfamido-isopropyl-thiodiazole. diabetesonthenet.comjournals.co.zanih.gov This compound was synthesized by the French Rhône-Poulenc Society. diabetesonthenet.com

Marcel Janbon's Clinical Observations in Typhoid and Pneumonia Patients (1942)

In the spring of 1942, Marcel Janbon, a clinician at the Montpellier Medical School in France, utilized a new sulfonamide, 2254RP, to treat patients suffering from typhoid and pneumonia. diabetesonthenet.comdiabetesonthenet.combjd-abcd.comnih.gov During this clinical application, Janbon observed severe hypoglycemic episodes in some patients, leading to convulsions and coma. diabetesonthenet.comdiabetesonthenet.combjd-abcd.comnih.gov Some patients even died due to prolonged coma and convulsions associated with documented reductions in blood glucose. diabetesonthenet.com Janbon and his colleagues recognized that these fatalities were triggered by the drug therapy rather than the underlying disease. diabetesonthenet.com

August Loubatières' Animal Studies and Postulation of Insulin (B600854) Secretion Stimulation (1946)

Following Janbon's clinical observations, the physiologist August Loubatières, a colleague in Montpellier, began investigating the hypoglycemic effects of 2254RP in animal studies. diabetesonthenet.comdiabetesonthenet.combjd-abcd.comnih.gov Starting in 1942, Loubatières conducted systematic studies on the effects of 2254RP and its structural analogs. nih.govresearchgate.net He confirmed that oral administration of 2254RP in fasting dogs induced a progressive, marked, and long-lasting decrease in glycemia. nih.govresearchgate.netkarger.com

Loubatières' experiments provided crucial insights into the mechanism of action. He observed that 2254RP was ineffective in totally pancreatectomized dogs but was effective in partially pancreatectomized ones, suggesting a requirement for the presence of the pancreas. nih.govresearchgate.net The hypoglycemic effect in normal dogs was dependent on the plasma concentration of the sulfonamide. nih.govresearchgate.net Based on these findings, Loubatières postulated that the drug stimulated insulin release from the pancreas through a direct action on the pancreatic islets. diabetesonthenet.comnih.govresearchgate.net His results, supporting this hypothesis, were reported in his "Doctorat ès-Sciences" thesis in 1946. nih.govresearchgate.net

Synthesis and Initial Characterization of Carbutamide

The recognition of the hypoglycemic potential of sulfonamide derivatives, particularly 2254RP, spurred further research and the synthesis of related compounds.

Synthesis by Ernst Carstens (1945)

While the initial hypoglycemic observations were made with 2254RP, the synthesis of this compound itself is attributed to Ernst Carstens in 1945. diabetesonthenet.comkarger.com this compound is chemically known as 4-amino-N-(butylcarbamoyl)benzenesulfonamide. wikipedia.orgiiab.me It is classified as a first-generation sulfonylurea. wikipedia.org

Early Marketing for Urinary Tract Infections in East Germany (1950)

Despite the growing understanding of its hypoglycemic effects, this compound was initially marketed for its antibacterial properties, specifically for urinary tract infections, in East Germany around 1950. diabetesonthenet.comkarger.comdokumen.pub This early use for infections highlights the initial focus on the antibacterial nature of these compounds before their antidiabetic potential became the primary area of interest. The hypoglycemic effect was initially regarded as a side effect that limited its continued use for antibacterial purposes. bjd-abcd.com

Rediscovery of Hypoglycemic Effects and Therapeutic Potential

The hypoglycemic properties of this compound were later rediscovered and investigated for their potential in treating diabetes.

Hellmuth Kleinsorge's Clinical Trials and Noted Hypoglycemic Symptoms (1952)

In the early 1950s, Hellmuth Kleinsorge conducted clinical trials in East Germany using a sulfanilamide (B372717) derivative, this compound, for the treatment of urinary tract infections. youthmedicaljournal.com During these trials, Kleinsorge observed a high frequency of hypoglycemic symptoms among patients. diabetesonthenet.comyouthmedicaljournal.com He presented these findings in 1952 to the pharmaceutical company Von Heyden in Dresden and its Head of Research, Erich Haack. diabetesonthenet.comnih.gov

Re-investigation as BZ55 by Boehringer Mannheim, Hans Franke, and Karl Fuchs (1954)

In 1953, Erich Haack moved to West Germany and joined Boehringer Mannheim. diabetesonthenet.com Boehringer Mannheim synthesized and patented this compound, re-investigating it under the name BZ55. bjd-abcd.comdiabetesonthenet.com Studies were conducted at a hospital in Berlin by Hans Franke and Karl Fuchs starting in 1954. bjd-abcd.combjd-abcd.com Franke and Fuchs were initially unaware of the drug's history of causing hypoglycemia but quickly noticed this side effect. bjd-abcd.com

Karl Fuchs' Self-Experimentation and Observation of Potent Hypoglycemic Effect

Karl Fuchs, a doctor involved in the testing of BZ55, observed symptoms such as psychomotor excitement, speech disturbances, and temporary apathy in patients. diabetesonthenet.com To determine the cause of these symptoms, Fuchs took the drug himself and experienced ravenous hunger and euphoria, which were found to be due to hypoglycemia. diabetesonthenet.comyouthmedicaljournal.com This self-experimentation highlighted the potent hypoglycemic effect of the compound. bjd-abcd.comdiabetesonthenet.com Following this, studies were conducted in approximately 200 patients with diabetes, which indicated that this compound was most effective in individuals over 45 years old who had had diabetes for less than 5–10 years and had not used insulin for more than 1–2 years. diabetesonthenet.comyouthmedicaljournal.com

Introduction to Clinical Use and Subsequent Withdrawal

The rediscovery of this compound's hypoglycemic effects led to its introduction as a treatment for diabetes.

Marketing as one of the First Sulfonylurea Compounds for Diabetes Treatment (1955-1956)

This compound was one of the earliest sulfonylurea compounds to be introduced for clinical use in the management of type 2 diabetes mellitus. patsnap.com It was marketed as an oral antidiabetic agent starting in 1955-1956. diabetesonthenet.comdiabetesjournals.orgnih.govwikipedia.orguni.lumedicalnewstoday.com The introduction of this compound in 1955 marked the beginning of a race to market oral treatments for adult-onset diabetes. bjd-abcd.com It was patented in 1953 and approved for medical use in 1956. wikipedia.org

Reasons for Withdrawal from Market

Despite its initial introduction, this compound was subsequently withdrawn from the market. The primary reason for its withdrawal was the occurrence of serious side effects, including toxic effects on bone marrow. youthmedicaljournal.comopenaccesspub.org The use of this compound was mostly confined to East Germany and eventually discontinued (B1498344). bjd-abcd.com

Toxic Effects on Bone Marrow (e.g., Neutropenia, Fatal Agranulocytosis)

Despite its introduction as a pioneering oral antidiabetic agent, this compound was found to have adverse effects on bone marrow. It is associated with bone marrow toxicity, which can manifest as neutropenia and agranulocytosis. Agranulocytosis is a severe and potentially life-threatening hematologic disorder characterized by a significant decrease in the number of circulating neutrophils.

Studies and case reports from the time highlighted the risk of serious bone marrow depression. One report detailed a fatal case involving bone-marrow depression and anuria linked to this compound use. The medullary toxicity associated with this compound, potentially due to bioactivity to a nitroso-derivative, ultimately contributed to its withdrawal from therapeutic use. Drug-induced neutropenia and agranulocytosis can arise from mechanisms including drug-dependent immune-mediated destruction of circulating neutrophils or direct toxic effects upon marrow granulocytic precursors.

Comparatively Low Toxicity but Concerns for Chronic Use in Lifelong Disease

While some sources might generally categorize early sulfonylureas in a historical context, the specific assertion of this compound having "comparatively low toxicity" is not consistently supported in the context of its known severe adverse effects, particularly concerning chronic use in a lifelong disease like diabetes. The significant toxicities, such as bone marrow depression and the risk of severe hypoglycemia, underscore substantial concerns regarding its long-term administration. The fact that this compound was withdrawn from the market due to its toxicity profile, including medullary toxicity, inherently highlights the concerns associated with its chronic use in managing a lifelong condition such as diabetes. The management of a chronic disease necessitates a favorable long-term safety profile, which this compound ultimately lacked due to these serious adverse effects.

Mechanism of Action of Carbutamide

Interaction with Pancreatic Beta Cells

The primary target of Carbutamide is the pancreatic beta cell, which is responsible for the synthesis and secretion of insulin (B600854), a crucial hormone for glucose homeostasis. patsnap.com

Stimulation of Islet Tissue to Secrete Insulin

This compound stimulates the islet tissue, specifically the beta cells within the islets of Langerhans, to secrete insulin. patsnap.comiiab.me This action helps to lower blood glucose levels, particularly in individuals with type 2 diabetes characterized by insufficient insulin secretion. patsnap.com The stimulation of insulin release by sulfonylureas like this compound is a key mechanism in their therapeutic effect. patsnap.com

Binding to Sulfonylurea Receptor-1 (SUR1) on Beta Cells

A critical step in this compound's mechanism is its binding to the sulfonylurea receptor-1 (SUR1). patsnap.com This receptor is a subunit of the ATP-sensitive potassium channel (KATP channel) located on the membrane of pancreatic beta cells. patsnap.comnih.govpharmgkb.orgdiabetesjournals.org Sulfonylureas bind to a specific site on the SUR1 subunit. diabetesjournals.org

Closure of ATP-Sensitive Potassium Channels (KATP Channels)

The binding of this compound to the SUR1 subunit leads to the closure of the associated ATP-sensitive potassium channels (KATP channels). patsnap.compharmgkb.orgdiabetesjournals.orgdiabetesjournals.org These channels are composed of four SUR1 subunits and four inwardly rectifying potassium channel (Kir6.2) subunits, forming an octameric complex. nih.govwikipedia.org The closure of these channels reduces the efflux of potassium ions from the beta cell. tandfonline.comnih.gov This action mimics the effect of increased intracellular ATP, which also leads to KATP channel closure under physiological conditions in response to elevated glucose metabolism. pharmgkb.orgdiabetesjournals.orgtandfonline.comnih.gov

Depolarization of Beta-Cell Membrane

The reduction in potassium ion efflux due to the closure of KATP channels causes depolarization of the beta-cell membrane. patsnap.comdiabetesjournals.orgtandfonline.comnih.gov In a resting state, open KATP channels maintain a negative membrane potential. nih.gov By blocking these channels, this compound makes the inside of the cell less negative. patsnap.comdiabetesjournals.orgtandfonline.comnih.gov This depolarization is a crucial electrical signal in the process of insulin secretion. nih.gov

Opening of Voltage-Gated Calcium Channels and Calcium Influx

The depolarization of the beta-cell membrane triggers the opening of voltage-gated calcium channels. patsnap.comdiabetesjournals.orgtandfonline.comnih.gov These channels are sensitive to changes in membrane potential, and their opening allows for an influx of extracellular calcium ions into the beta cell. patsnap.comdiabetesjournals.orgtandfonline.comnih.govbiocrine.com The increase in intracellular calcium concentration is a key signal for the subsequent steps in insulin secretion. patsnap.comdiabetesjournals.orgnih.govbiocrine.com

Triggering of Insulin-Containing Granule Exocytosis

The elevated intracellular calcium concentration resulting from the influx through voltage-gated calcium channels acts as a trigger for the exocytosis of insulin-containing granules. patsnap.comdiabetesjournals.orgtandfonline.comnih.gov Exocytosis is the process by which these granules fuse with the beta-cell membrane and release insulin into the bloodstream. patsnap.comdiabetesjournals.orgnih.govgenome.jp This calcium-dependent exocytosis is the final step in the signaling pathway initiated by this compound binding to the SUR1 receptor. patsnap.comdiabetesjournals.orgtandfonline.comnih.gov

Here is a summary of the key molecular interactions:

MoleculeInteracts withOutcome
This compoundSulfonylurea Receptor-1 (SUR1)Binding and subsequent KATP channel closure
Sulfonylurea Receptor-1 (SUR1)This compound, Kir6.2 subunitForms part of the KATP channel
ATP-Sensitive Potassium Channel (KATP)This compound (via SUR1), ATP/ADPClosure (by this compound or high ATP/ADP)
Beta-Cell Membrane PotentialKATP channel activityDepolarization (upon KATP closure)
Voltage-Gated Calcium ChannelsMembrane DepolarizationOpening and Calcium influx
Intracellular Calcium (Ca²⁺)Insulin-Containing GranulesTriggers Exocytosis
Insulin-Containing GranulesIntracellular CalciumExocytosis and Insulin Release

Extrapancreatic Effects of this compound

Enhancement of Peripheral Glucose Uptake

Studies have investigated the potential of this compound to enhance glucose uptake in peripheral tissues, such as muscle. While some earlier research on isolated rat diaphragm did not show a direct enhancement of glucose uptake in vitro with added sulfonylurea diabetesjournals.org, other studies involving prolonged administration of this compound in rats indicated an increase in muscle glycogen (B147801) levels, which is consistent with increased effective insulin concentration in the plasma diabetesjournals.org. The mechanism underlying a potential enhancement of peripheral glucose uptake might involve increased insulin activity in the plasma diabetesjournals.org.

Reduction of Hepatic Glucose Production

This compound may also influence hepatic glucose production. Research suggests that sulfonylureas, including this compound, can limit glucose production in the liver. wikipedia.org This effect, along with enhanced peripheral glucose uptake, is considered an extrapancreatic action secondary to the primary effect on beta cells. patsnap.com Some studies have suggested that sulfonylureas may inhibit glucose production by the liver, particularly when a minimum amount of insulin is available and glycogenolysis is not accelerated. ebm-journal.org

Potential Suppression of Glucagon (B607659) Secretion and Inhibition of Glucagon's Hyperglycemic Effect

Sulfonylureas, including this compound, may influence the secretion of glucagon from pancreatic alpha cells. Some research suggests that sulfonylureas can suppress the secretion of glucagon. drugbank.com Glucagon is a hormone that increases blood glucose levels, primarily by stimulating hepatic glucose production and glycogen breakdown. plos.orgdiabetesjournals.org Therefore, a potential suppression of glucagon secretion by this compound could contribute to its hypoglycemic effect. Studies have indicated that the ATP-sensitive K+ channels are involved in the regulation of glucagon release from alpha cells. plos.orgbioscientifica.com While the precise mechanisms are debated, some findings suggest that sulfonylureas, by acting on these channels, can influence glucagon secretion. plos.orgnih.gov

Effects on Liver Glycogen Synthesis

This compound's influence on liver glycogen synthesis has also been explored. Studies in experimental animals have demonstrated that this compound can increase the glycogen content of the liver. diabetesjournals.org This enhanced glycogen formation in the liver is suggested as a possible explanation for observed decreases in serum potassium and blood glucose levels in patients responding to this compound. diabetesjournals.org It appears that this compound, in the presence of endogenous insulin, stimulates glycogen formation in the liver. diabetesjournals.org

Comparative Analysis with Other Sulfonylureas

This compound belongs to the sulfonylurea class of drugs, and as such, shares fundamental similarities in its mechanism of action with other compounds in this class. wikipedia.orgnih.gov

Similarities in Mechanism of Action within the Sulfonylurea Class

The core mechanism of action for sulfonylureas, including this compound, involves binding to the sulfonylurea receptor (SUR1) on the pancreatic beta cells. patsnap.comwikipedia.org This binding leads to the closure of ATP-sensitive potassium channels (KATP channels), causing depolarization of the beta-cell membrane and subsequent influx of calcium ions. patsnap.comwikipedia.org The increased intracellular calcium triggers the release of insulin. patsnap.comwikipedia.org This fundamental process of stimulating insulin secretion from pancreatic beta cells is common to the sulfonylurea class. nih.govnih.govtaylorandfrancis.com

While the primary mechanism is shared, differences exist between first-generation sulfonylureas like this compound and newer generations in terms of receptor affinity, potency, and pharmacokinetic properties, which can influence their clinical profiles. diabetesjournals.orgnih.govresearchgate.net However, the fundamental action on the KATP channel to stimulate insulin release remains a defining characteristic of the entire sulfonylurea class. wikipedia.orgoup.com

Differences in Potency and Pharmacodynamics Compared to Second-Generation Sulfonylureas

Sulfonylureas are broadly classified into generations, with this compound belonging to the first generation. cmajopen.caclinicalcorrelations.orgjustintimemedicine.comnih.govresearchgate.netnih.govnih.gov Second-generation sulfonylureas, such as glibenclamide (glyburide), glipizide (B1671590), gliclazide, and glimepiride, were developed later and have largely replaced first-generation agents in routine clinical use. cmajopen.cajustintimemedicine.comnih.govresearchgate.netnih.govnih.gov

A key difference between first- and second-generation sulfonylureas lies in their potency and pharmacodynamic characteristics. Second-generation sulfonylureas are significantly more potent on a weight-for-weight basis compared to their first-generation counterparts like this compound and tolbutamide (B1681337). researchgate.netnih.govnih.govdiabetesjournals.orgacpjournals.orgnih.gov This increased potency means that second-generation drugs are effective at much lower doses and plasma concentrations. researchgate.netnih.govnih.govdiabetesjournals.orgacpjournals.orgnih.gov

Research indicates that the affinity of first-generation sulfonylureas for the SUR receptor is considerably lower, approximately 1/1000th, than that of second-generation sulfonylureas such as glyburide, glipizide, and glimepiride. diabetesjournals.org This difference in receptor affinity directly correlates with the observed differences in potency. diabetesjournals.org

The effective plasma levels for second-generation sulfonylureas are typically in the nanomolar range (e.g., 50-100 nmol/l), while first-generation sulfonylureas require micromolar concentrations (e.g., 50-100 µmol/l) to achieve their effects. diabetesjournals.org

Interactive Table 1: Comparison of Approximate Effective Plasma Levels

Sulfonylurea GenerationExamplesApproximate Effective Plasma Level
First GenerationThis compound, Tolbutamide, Chlorpropamide (B1668849)50-100 µmol/l diabetesjournals.org
Second GenerationGlyburide, Glipizide, Glimepiride, Gliclazide50-100 nmol/l diabetesjournals.org

However, differences in pharmacokinetics, such as absorption, metabolism, and elimination rates, exist among sulfonylureas across both generations. nih.govdiabetesjournals.orgnih.gov These pharmacokinetic differences can influence the rate of onset and duration of action. diabetesjournals.org For example, glipizide is noted for its rapid absorption and shorter half-life compared to longer-acting agents like chlorpropamide and glyburide. knowledgedose.comnih.govnih.govcapes.gov.brresearchgate.net

Interactive Table 2: Approximate Half-lives of Selected Sulfonylureas

SulfonylureaGenerationApproximate Half-life
TolbutamideFirst Generation7 hours capes.gov.brresearchgate.net
ChlorpropamideFirst Generation34 hours capes.gov.brresearchgate.net
GlibenclamideSecond Generation1.8 hours capes.gov.brresearchgate.net, 10 hours knowledgedose.com
GlipizideSecond Generation4.3 hours capes.gov.brresearchgate.net, Up to 24 hours (duration of action) knowledgedose.com

Note: Half-life values can vary depending on the study and population.

Pharmacological Research and Therapeutic Relevance

Efficacy in Glucose Lowering

The hypoglycemic activity of carbutamide was a key area of investigation following its initial observation during antibacterial therapy. bjd-abcd.comyouthmedicaljournal.com

Studies in animal models provided early evidence of this compound's glucose-lowering effects. In fasting dogs, oral administration of this compound was found to cause progressive and severe hypoglycemia. diabetesonthenet.com Research in partially depancreatized animals also showed a glucose-lowering effect, which was absent after total pancreatectomy. diabetesonthenet.com This suggested that the drug's action was dependent on the presence of some functional pancreatic tissue. Studies in young rats fed this compound for an extended period did not reveal histological alterations in the pancreas, with alpha and beta cells appearing normal. diabetesjournals.org However, experiments involving direct injection into the pancreatic artery of dogs indicated that even low doses could cause a marked fall in blood glucose levels, leading researchers to propose that the drug stimulated insulin (B600854) release from the pancreas. diabetesonthenet.com

Clinical observations in patients with adult-onset diabetes who had not used insulin for an extended period indicated that this compound was most effective in this population. youthmedicaljournal.comdiabetesonthenet.com Early studies concluded that this compound showed efficacy in individuals over 45 years of age with a history of diabetes for less than 5-10 years and who had not been insulin-dependent for more than 1-2 years. youthmedicaljournal.comdiabetesonthenet.com Research involving diabetic and healthy individuals, as well as pancreatectomized dogs, also investigated the effects of this compound on blood levels of glucose, potassium, and inorganic phosphate. nih.gov

In early comparisons with other emerging sulfonylureas like tolbutamide (B1681337), this compound was considered more effective in managing diabetes with severe metabolic disturbance. diabetesjournals.org A six-year investigation involving a large cohort of diabetic patients treated with oral agents indicated that patients whose diabetes could not be controlled with tolbutamide were sometimes switched to this compound to achieve temporary control. diabetesjournals.org This study found that a percentage of patients successfully controlled on tolbutamide, as well as those who experienced secondary failure with tolbutamide, required this compound for temporary control. diabetesjournals.org

Investigational Indications and Historical Therapeutic Uses

This compound's primary historical therapeutic use was in the management of type 2 diabetes mellitus. patsnap.com Additionally, research explored its effects on thyroid function in animal models.

This compound was one of the first sulfonylurea compounds to be used for the treatment of type 2 diabetes mellitus, emerging in the mid-20th century. patsnap.combjd-abcd.com Its use stemmed from the observation of hypoglycemic effects during its investigation as an antibacterial sulfonamide. bjd-abcd.comyouthmedicaljournal.com It was patented in 1953 and approved for medical use in 1956, becoming the first sulfonylurea marketed for diabetes. youthmedicaljournal.comwikipedia.org Early clinical trials and observations established its role in managing blood sugar in certain diabetic patients, particularly those with adult-onset diabetes. youthmedicaljournal.comdiabetesonthenet.com

Studies in animal models, specifically rats, investigated the antithyroid effects of this compound. Research designed to understand the mechanism of these effects involved feeding rats a low iodine diet supplemented with this compound and other substances. researchgate.netoup.com this compound, at various concentrations, was shown to reduce the uptake of I¹³¹, increase thyroid weight, and deplete glandular iodine in rats. researchgate.netoup.com Its potency in reducing I¹³¹ uptake was noted in comparison to other compounds like sulfaguanidine (B1682504) and propylthiouracil (B1679721). researchgate.netoup.com The goiters induced by this compound in rats, similar to those caused by propylthiouracil, were inhibited by excess iodide. researchgate.netoup.com Further studies in rats indicated that I¹³¹ accumulated in the thyroid but was promptly discharged by thiocyanate, and that the antithyroid effects of this compound were largely indistinguishable from propylthiouracil, aside from a delay in maximum activity. oup.com this compound's strong antithyroid effect compared to other first-generation sulfonylureas is likely attributed to the presence of a para-aminobenzene ring in its structure. endocrinolrespract.org Sulfonylureas, including this compound, are known to inhibit the synthesis of thyroid hormone by blocking the organic binding of iodine and the coupling of iodothyronines to form thyroxine (T4) and triiodothyronine (T3). endocrinolrespract.org

Table 1: Summary of this compound Effects in Animal Models

EffectAnimal ModelKey FindingsSource
Hypoglycemic ActivityDogsCaused progressive and severe hypoglycemia in fasting dogs; direct injection into pancreatic artery caused marked blood glucose fall. diabetesonthenet.com
Hypoglycemic ActivityRatsNo histological changes in pancreas after chronic feeding; alpha and beta cells appeared normal. diabetesjournals.org
Hypoglycemic ActivityPancreatectomized AnimalsEffective in partially depancreatized animals but not after total pancreatectomy, suggesting dependence on functional pancreatic tissue. diabetesonthenet.com
Reduced Thyroid I¹³¹ UptakeRatsReduced I¹³¹ uptake, increased thyroid weight, and depleted glandular iodine. More potent than sulfaguanidine, less potent than propylthiouracil. researchgate.netoup.com
Inhibition of Thyroxine SynthesisRatsAntithyroid effects largely indistinguishable from propylthiouracil (except for delayed maximum activity); inhibited by excess iodide. oup.com

Table 2: Comparative Efficacy in Early Clinical Observations

ComparisonPatient PopulationKey FindingSource
This compound vs. TolbutamidePatients with severe metabolic disturbance of diabetesThis compound considered more effective in controlling severe metabolic disturbance. diabetesjournals.org
This compound vs. TolbutamidePatients uncontrolled/failed on TolbutamideSome patients required this compound for temporary control. diabetesjournals.org

Role in Understanding Glucose Metabolism and Pancreatic Function

Research on this compound has contributed to the understanding of glucose metabolism and the role of pancreatic beta cells in regulating blood sugar. This compound's primary mechanism of action involves stimulating insulin secretion from pancreatic beta cells patsnap.com. This action is crucial for lowering blood glucose levels, particularly after meals, in individuals with type 2 diabetes who have insufficient insulin secretion patsnap.com. Studies have shown that this compound interacts with the sulfonylurea receptor-1 (SUR1) located on pancreatic beta cells patsnap.com. This interaction leads to the closure of ATP-sensitive potassium (KATP) channels patsnap.com. The closure of these channels causes depolarization of the beta-cell membrane, which in turn opens voltage-gated calcium channels patsnap.com. The resulting influx of calcium ions into the cell triggers the release of insulin from granules via exocytosis patsnap.com. This mechanism highlights the critical role of KATP channels and calcium influx in glucose-stimulated insulin secretion, a fundamental aspect of glucose homeostasis nih.govphysiology.orgfrontiersin.org. Early studies, such as those investigating the effect of this compound on glucose-6-phosphatase, also contributed to the broader understanding of how these compounds influence glucose metabolism nih.gov. The necessity for the presence of pancreatic tissue for this compound to exert its hypoglycemic effect was an early observation supporting its mechanism of action on beta cells oup.comunmc.edu.

Structure-Activity Relationships within Sulfonylureas

The sulfonylurea class of drugs, including this compound, shares a common core structure containing a phenyl-sulfonyl-urea moiety openaccesspub.orgnih.gov. This core structure is essential for their hypoglycemic activity openaccesspub.org. The lipophilic character of sulfonylureas is attributed to the aryl (Ar) and R portions of their general structure, while the -SO2-NH-CO-NH- moiety is hydrophilic auburn.edu. These functional groups are all required for activity, with the lipophilic groups influencing potency, metabolism, duration of action, and elimination routes auburn.edu.

Influence of Chemical Modifications on Toxicity and Efficacy (e.g., comparison with Tolbutamide)

Chemical modifications to the basic sulfonylurea structure have a significant impact on the toxicity and efficacy of these compounds. This compound, a first-generation sulfonylurea, was an early compound in clinical use but was associated with adverse effects, particularly on bone marrow, which led to its limited use openaccesspub.orgunmc.edu. Tolbutamide (PubChem CID: 5505), another first-generation sulfonylurea, differs structurally from this compound by having a methyl group on the benzene (B151609) ring in place of the amino group found in this compound youthmedicaljournal.compressbooks.pub. This seemingly minor modification significantly influenced the drug's properties. Tolbutamide was found to have lower toxicity compared to this compound henryford.com. However, Tolbutamide is rapidly metabolized by the liver, resulting in a shorter duration of action and requiring more frequent dosing compared to some other sulfonylureas youthmedicaljournal.comhenryford.commims.com. The metabolism of Tolbutamide involves the oxidation of the p-methyl group auburn.edu. The difference in metabolism and toxicity between this compound and Tolbutamide illustrates how subtle structural changes within the sulfonylurea class can impact their pharmacokinetic and safety profiles youthmedicaljournal.comhenryford.com.

An interactive table comparing the structural differences and their purported influence on the properties of this compound and Tolbutamide could be presented here.

FeatureThis compound (PubChem CID: 9564)Tolbutamide (PubChem CID: 5505)Influence of Difference
para-substituent on phenyl ringAmino group (-NH₂)Methyl group (-CH₃)Amino group in this compound potentially linked to higher toxicity (e.g., bone marrow) openaccesspub.orgunmc.edu. Methyl group in Tolbutamide leads to rapid hepatic metabolism youthmedicaljournal.comhenryford.commims.com.
MetabolismNot explicitly detailed in provided text, but associated with toxicity concerns openaccesspub.orgunmc.edu.Rapid hepatic metabolism via oxidation of methyl group auburn.eduyouthmedicaljournal.comhenryford.commims.com.Impacts duration of action and dosing frequency youthmedicaljournal.comhenryford.commims.com.
Toxicity ProfileAssociated with adverse effects on bone marrow openaccesspub.orgunmc.edu.Generally lower toxicity compared to this compound, but still potential for adverse effects henryford.comwikidoc.org.Significant difference leading to the limited use of this compound openaccesspub.orgunmc.edu.

Note: In an interactive table, clicking on a compound name could potentially link to its PubChem page, and clicking on "Influence of Difference" could expand to show more detailed research findings.

Structural Features Contributing to Hypoglycemic Effect

The fundamental structural feature contributing to the hypoglycemic effect of sulfonylureas, including this compound, is the sulfonylurea moiety (-SO2-NH-CO-NH-) openaccesspub.orgnih.gov. This group is essential for binding to the sulfonylurea receptor 1 (SUR1) on pancreatic beta cells openaccesspub.orgpatsnap.comguidetopharmacology.org. The lipophilic substituents (Ar and R groups) on this core structure influence the binding affinity to SUR1 and thus affect the potency of the compound auburn.eduyoutube.com. Research indicates that the presence of an aliphatic group on the terminal nitrogen of the urea (B33335) moiety is important for activity youtube.com. Generally, aliphatic chains containing three to six carbon atoms provide optimum activity youtube.com. Larger or aromatic substituents in this position can lead to decreased activity and increased toxicity youtube.com. The ionization of the sulfonylurea group at physiological pH also plays a role in its affinity for SUR and extensive plasma protein binding auburn.edu.

Research on Drug Interactions

Research has identified several potential drug interactions with this compound and other sulfonylureas that can significantly impact blood glucose levels.

Potential for Hypoglycemia with Concomitant Use of Other Antidiabetic Agents (e.g., Insulin, Metformin (B114582), other Sulfonylureas)

The concomitant use of this compound with other antidiabetic agents can increase the risk of hypoglycemia patsnap.com. Combining this compound with insulin (PubChem CID: 16132418, 118984375, 44146714, 16137271) or metformin (PubChem CID: 4091, 14219) can lead to an additive blood glucose lowering effect, which may result in hypoglycemia patsnap.comnih.gov. Similarly, using this compound with other sulfonylureas is generally not recommended due to the increased risk of severe hypoglycemia nih.gov. This is a pharmacodynamic interaction where the drugs exert similar effects on glucose lowering nih.gov. Close monitoring for hypoglycemia is recommended when sulfonylureas are used in combination with other antidiabetic therapies e-lactancia.orgdrugs.com.

Interactions with Medications Potentiating Hypoglycemic Effect (e.g., NSAIDs, Sulfonamides, MAOIs, Acetylsalicylic acid)

Several classes of medications can potentiate the hypoglycemic effect of this compound and other sulfonylureas patsnap.comguidetopharmacology.orge-lactancia.org. These interactions can occur through various mechanisms, including displacement from plasma protein binding sites, inhibition of hepatic metabolism, or decreased renal excretion auburn.edunih.gov.

NSAIDs (Nonsteroidal Anti-inflammatory Drugs): NSAIDs can increase the hypoglycemic action of sulfonylureas patsnap.comguidetopharmacology.orgnih.gove-lactancia.org. This can be due to displacement from protein binding sites or inhibition of sulfonylurea metabolism auburn.edu.

Sulfonamides: Certain antibiotics belonging to the sulfonamide class can enhance the hypoglycemic effect of sulfonylureas patsnap.comguidetopharmacology.orgnih.gove-lactancia.org. This potentiation can result from displacement from protein binding sites or interference with metabolism or excretion auburn.edu.

MAOIs (Monoamine Oxidase Inhibitors): MAOIs can potentiate the hypoglycemic effect of sulfonylureas patsnap.comguidetopharmacology.orge-lactancia.org. The mechanism may involve reduced hepatic metabolism of the sulfonylurea or intrinsic hypoglycemic activity of the MAOI auburn.edusemanticscholar.org.

Acetylsalicylic acid (Aspirin): Salicylates, including acetylsalicylic acid, can increase the hypoglycemic effect of sulfonylureas auburn.edumims.comnih.gove-lactancia.orgdrugs.com. This can be due to increased insulin secretion, enhanced insulin sensitivity, or displacement of the sulfonylurea from protein binding sites auburn.edudrugs.com.

Other medications that may enhance the hypoglycemic effect of sulfonylureas include certain antifungals (e.g., miconazole, fluconazole), chloramphenicol, clofibrate, fenfluramine, gemfibrozil, histamine (B1213489) H2 antagonists, magnesium salts, methyldopa, probenecid, sulfinpyrazone, and tricyclics auburn.edumims.come-lactancia.org.

An interactive table summarizing key drug interactions potentiating hypoglycemia with sulfonylureas could be beneficial here.

Interacting Drug ClassExamplesProposed Mechanism(s)Potential Outcome
Other AntidiabeticsInsulin, Metformin, other SulfonylureasAdditive glucose-lowering effectsIncreased hypoglycemia risk patsnap.comnih.gov
NSAIDsDisplacement from protein binding, inhibition of metabolism auburn.eduIncreased hypoglycemia risk patsnap.comguidetopharmacology.orgnih.gove-lactancia.org
SulfonamidesDisplacement from protein binding, interference with metabolism or excretion auburn.eduIncreased hypoglycemia risk patsnap.comguidetopharmacology.orgnih.gove-lactancia.org
MAOIsReduced hepatic metabolism, intrinsic hypoglycemic activity auburn.edusemanticscholar.orgIncreased hypoglycemia risk patsnap.comguidetopharmacology.orge-lactancia.org
SalicylatesAcetylsalicylic acidIncreased insulin secretion, enhanced insulin sensitivity, protein binding displacement auburn.edudrugs.comIncreased hypoglycemia risk auburn.edumims.comnih.gove-lactancia.orgdrugs.com

Note: In an interactive table, clicking on a drug class or mechanism could provide more detailed information or links to relevant research.

Interactions with Medications Reducing this compound Effectiveness (e.g., Corticosteroids, Thiazide Diuretics, Beta-blockers)

Certain medications can reduce the effectiveness of this compound, potentially leading to hyperglycemia. These include corticosteroids, thiazide diuretics, and beta-blockers patsnap.com. Corticosteroids and thiazide diuretics may promote hyperglycemia, while beta-blockers can mask the symptoms of hypoglycemia, making it harder to recognize when blood sugar levels are too low patsnap.comnih.gov.

Research indicates that medications such as corticosteroids and thiazide diuretics can oppose insulin action, thus potentially raising blood glucose levels tg.org.au. Beta-blockers, particularly non-selective ones, can impair the body's normal recovery response to hypoglycemia and mask its warning signs tg.org.aunih.gov. While some studies suggest this effect may be less pronounced with newer beta-1 selective drugs, caution is still advised nih.gov.

Impact of Alcohol Consumption on Blood Sugar Levels

Alcohol consumption can unpredictably alter blood sugar levels in individuals taking this compound patsnap.com. Alcohol can enhance the hypoglycemic action of sulfonylureas like this compound, increasing the risk of low blood sugar patsnap.com. This is because alcohol can stop the liver from effectively correcting blood sugar levels if they start to fall uhsussex.nhs.uk. The risk of hypoglycemia is particularly increased when alcohol is consumed on an empty stomach drugs.com. The effects of alcohol on lowering blood sugar can persist for several hours after consumption drugs.com.

Conversely, chronic alcohol consumption in well-nourished individuals with diabetes might lead to hyperglycemia nih.gov. The symptoms of mild alcohol intoxication can also resemble those of hypoglycemia, potentially leading to confusion and delayed treatment drugs.comnih.gov.

Mechanisms of Drug-Drug Interactions (e.g., protein binding displacement, metabolic changes via CYP450 isoenzymes)

Drug-drug interactions involving this compound can occur through various mechanisms, including protein binding displacement and alterations in metabolic pathways mediated by cytochrome P450 (CYP450) isoenzymes.

Sulfonylureas, including first-generation agents like this compound, are known to be highly protein-bound in the bloodstream, primarily to plasma proteins such as albumin nih.govdiabetesjournals.org. Interactions can occur if another drug with a higher binding affinity displaces this compound from these protein binding sites nih.govdiabetesjournals.org. This displacement increases the concentration of "free" (unbound) this compound in the plasma, which is the pharmacologically active form of the drug nih.govdiabetesjournals.org. An increase in free this compound can lead to a more pronounced blood glucose-lowering effect and potentially hypoglycemia diabetesjournals.org. While protein binding displacement can cause a short-term increase in free drug levels, the clinical relevance of such interactions is generally considered low, although it is important to consider for highly bound drugs with a narrow therapeutic index emcrit.orgeuropa.eu.

The metabolism of many drugs, including sulfonylureas, involves the CYP450 enzyme system, a superfamily of enzymes predominantly found in the liver mdpi.comnih.govaafp.org. These enzymes play a crucial role in the biotransformation and clearance of both endogenous and exogenous compounds mdpi.comnih.gov. Interactions can occur if a co-administered drug inhibits or induces the activity of the specific CYP450 isoenzymes responsible for metabolizing this compound nih.govwcrj.net.

Inhibition of CYP450 enzymes would decrease the metabolism of this compound, leading to higher plasma concentrations and an increased risk of hypoglycemia nih.govwcrj.net. Conversely, induction of these enzymes would increase this compound metabolism, potentially reducing its plasma levels and leading to decreased effectiveness and hyperglycemia nih.govwcrj.net. Sulfonylureas are reported to be substrates of CYP2C9, indicating that drugs that inhibit or induce CYP2C9 could affect this compound metabolism diabetesjournals.orgaafp.org.

Table: Potential Drug Interaction Mechanisms Affecting this compound

MechanismDescriptionPotential Outcome (with this compound)
Protein Binding DisplacementA co-administered drug displaces this compound from plasma protein binding sites, increasing free this compound.Increased hypoglycemic effect
CYP450 Enzyme InhibitionA co-administered drug inhibits the enzymes metabolizing this compound, increasing its plasma concentration.Increased hypoglycemic effect
CYP450 Enzyme InductionA co-administered drug induces the enzymes metabolizing this compound, decreasing its plasma concentration.Decreased hypoglycemic effect
Pharmacodynamic InteractionCo-administered drug affects glucose metabolism independently (e.g., increasing or decreasing blood glucose).Hyperglycemia or Hypoglycemia

Pharmacodynamic interactions also contribute to altered this compound effectiveness tg.org.aunih.gov. These occur when co-administered drugs affect glucose metabolism or the body's response to glucose independently of this compound's pharmacokinetics tg.org.aunih.gov. For instance, corticosteroids and thiazide diuretics can increase blood glucose levels, counteracting the hypoglycemic effect of this compound patsnap.comtg.org.au. Beta-blockers can mask the adrenergic symptoms of hypoglycemia, such as tremors and increased heart rate, making it difficult for patients to recognize and respond to low blood sugar patsnap.comnih.gov.

Toxicology and Safety Profile

Adverse Effects and Mechanisms

Carbutamide has been linked to several adverse effects, with varying proposed mechanisms.

Hematopoietic Toxicity (e.g., bone marrow depression, neutropenia, agranulocytosis)

Hematopoietic toxicity, including bone marrow depression, neutropenia, and agranulocytosis, has been reported in the context of this compound use. nih.gov Agranulocytosis, a severe reduction in neutrophil count, is a potentially life-threatening adverse effect associated with various drugs, including some sulfonamide derivatives. frontiersin.org While the precise mechanism by which this compound induces hematopoietic toxicity is not fully elucidated, drug-induced agranulocytosis can involve complex interplay between bone marrow hematopoietic toxicity and allergic reactions. nih.gov Some mechanisms proposed for drug-induced agranulocytosis in general include toxic reactions that impair the growth of myeloid colonies or altered drug transport and clearance leading to higher intracellular levels of the drug or toxic metabolites in the bone marrow. nih.govfrontiersin.org

Hypoglycemia as a Primary Side Effect

Hypoglycemia, or low blood sugar, is a primary and expected side effect of this compound due to its mechanism of action as a sulfonylurea. patsnap.comwikipedia.org this compound stimulates insulin (B600854) release from pancreatic beta cells by interacting with the sulfonylurea receptor-1 (SUR1). patsnap.com This interaction leads to the closure of ATP-sensitive potassium channels, causing depolarization of the beta-cell membrane and subsequent influx of calcium ions. patsnap.com The increased intracellular calcium triggers the release of insulin, which lowers blood glucose levels. patsnap.com Excessive insulin secretion relative to glucose availability can result in hypoglycemia.

Ocular Toxicity in Chronic Administration (e.g., opacification of lens and cornea, vascularization, posterior synechias)

Chronic administration of this compound has been associated with ocular toxicity, including opacification of the lens and cornea, vascularization, and posterior synechias. Opacification refers to the clouding of normally clear tissues like the lens (cataracts) or cornea. Vascularization of the cornea involves the abnormal growth of blood vessels into this typically avascular tissue, which can impair vision. allaboutvision.comeyewiki.org Posterior synechias are adhesions that form between the iris and the anterior capsule of the lens, potentially disrupting the flow of fluid within the eye and leading to increased intraocular pressure. vetster.com While the specific mechanisms of this compound-induced ocular toxicity are not detailed in the provided information, ocular tissues can be susceptible to toxicity due to factors such as blood supply and the presence of various receptors. nih.gov

Gastrointestinal Erosions

Thyroid Hypertrophy

Thyroid hypertrophy, an enlargement of the thyroid gland, has been observed in toxicological studies with this compound. diabetesjournals.orgkarger.com Sulfonylurea drugs, including first-generation agents like this compound, have been shown to inhibit thyroid hormone synthesis and interfere with the binding of thyroid hormones to serum proteins. uonbi.ac.keoup.com Specifically, this compound, possessing an amino group in the para position similar to other antithyroid compounds, has demonstrated a significant antithyroid effect in animal studies, indicated by thyroid enlargement and reduced iodine uptake. oup.combioscientifica.com This interference with thyroid hormone production can lead to compensatory thyroid hypertrophy as the gland attempts to produce more hormones. karger.com

Species-Specific Toxicological Responses

Toxicological studies on this compound have revealed marked differences in responses among various animal species. diabetesjournals.org For instance, dogs have demonstrated higher sensitivity to this compound compared to rabbits and monkeys. diabetesjournals.org

Interactive Data Table: Species-Specific this compound Toxicity

SpeciesDaily Dose (mg/kg)OutcomeReference
Rabbits1000Tolerated large daily doses for extended periods; rapid clearance. diabetesjournals.org
Monkeys250Tolerated large daily doses for extended periods (41-60 weeks); low trough levels. diabetesjournals.org
Dogs50Succumbed; more toxic than in other species. diabetesjournals.org
Dogs12.5, 25Remained on test. diabetesjournals.org
Rats2% dietDied after varying periods (29-205 days); malnutrition, crystalluria. diabetesjournals.org

Research indicates that while rabbits and monkeys cleared this compound from the bloodstream relatively quickly, dogs appeared to lose the ability to detoxify the compound rapidly. diabetesjournals.org This difference in detoxification mechanisms among species may contribute to the observed variations in toxicity. diabetesjournals.org Necropsy in dogs that succumbed to higher doses revealed pathological changes including degranulation of pancreatic beta cells, thyroid hypertrophy, and erosions of the gastric mucosa. diabetesjournals.org

Differences in Toxicity Profile across Laboratory Animals (e.g., rats, rabbits, monkeys, dogs)

General toxicity assessments in laboratory animals are crucial for understanding potential human risks annualreviews.orgcdc.gov. Different species can exhibit variations in drug metabolism and sensitivity, leading to diverse toxicological outcomes researchgate.neteuropa.eu. For instance, studies on other compounds demonstrate that acute oral toxicity (LD50 values) can vary significantly between rats, rabbits, and dogs cdc.gov. Similarly, the metabolic pathways of drugs can differ across species, impacting their toxicity researchgate.net. While the provided information doesn't offer a direct comparative table of this compound's general toxicity across these species, the observed effects on the pancreas, particularly in canines, indicate a notable species-specific sensitivity in this regard.

Observations of Degranulation of Beta Cells in Pancreas of Canines

Significant observations regarding this compound's toxicity in canines included the degranulation of pancreatic beta cells. Prolonged administration of high doses of this compound has been reported to cause degranulation of beta-cells in various animals ijpp.com. This degranulation, or a severe decrease in the amount of extractable insulin, was observed with this compound ijpp.com. The hypertrophy of the pancreatic islet system and the degranulation of beta-cells seen after the administration of these compounds suggest that the pancreatic beta-cells are a preferential site of action ijpp.com.

Research specifically investigating the effect of this compound on the insulin content of the dog pancreas was published as early as 1957 nih.gov. This aligns with the broader understanding that sulfonylureas like this compound exert their hypoglycemic effect by stimulating insulin release from beta cells ijpp.commdedge.com. However, the observed degranulation indicates a potential strain or exhaustive effect on these cells, particularly with prolonged or high-dose exposure in susceptible species like dogs ijpp.comproquest.com.

Risk-Benefit Assessment in Historical Clinical Practice

The historical clinical use of this compound necessitated a careful assessment of its therapeutic benefits against its observed risks.

Balancing Therapeutic Efficacy with Observed Toxicities

This compound demonstrated potency as a therapeutic agent for diabetes mellitus oup.com. However, there was considerable apprehension regarding its toxic effects, leading some to consider it unsafe for clinical use oup.com. The balance between therapeutic efficacy and safety is a fundamental aspect of drug development and clinical practice researchgate.netnih.gov. A positive benefit-risk balance is considered when the benefits are greater than the risks europa.eu.

In the case of this compound, while it was found to be more effective than tolbutamide (B1681337) in controlling diabetes with severe metabolic disturbance, leading to its use in patients not controlled by tolbutamide, it was also associated with adverse effects diabetesjournals.org. Allergic skin reactions were among the most frequently encountered side effects, occurring in a notable percentage of patients treated with this compound diabetesjournals.org. The drug was typically discontinued (B1498344) at the first sign of an untoward reaction diabetesjournals.org. This highlights the critical need to balance the drug's ability to lower blood sugar with the potential for significant adverse reactions texasimpaireddrivingtaskforce.orgfda.gov.

Considerations for Long-Term Administration in Chronic Diseases

The long-term administration of this compound in a chronic disease like diabetes raised specific considerations due to its toxicity profile. Chronic diseases often require prolonged drug therapy, making the long-term safety profile of a medication paramount ramacnec.com. The potential for cumulative toxicity or the development of delayed adverse effects over extended treatment periods is a significant concern nih.goveuropa.eu.

Analytical Methodologies for Carbutamide Detection and Quantification

Spectrophotometric Methods

Spectrophotometric methods utilize the interaction of light with Carbutamide to achieve its analysis.

Spectrofluorimetric Determination using Cerium(IV)-Cerium(III) System

While specific details regarding the spectrofluorimetric determination of this compound using the Cerium(IV)-Cerium(III) system were not extensively detailed in the search results, the principle of using the redox reaction between Cerium(IV) and an analyte to produce fluorescent Cerium(III) is a known spectrofluorimetric method for drug determination. This method relies on the fact that Cerium(IV) is a good oxidizing agent, and its reduced form, Cerium(III), exhibits intrinsic fluorescence with excitation and emission maxima around 250 nm and 350 nm, respectively. scielo.org.mxpsu.edu The decrease in Cerium(IV) absorbance or the increase in Cerium(III) fluorescence can be monitored to quantify the analyte. scielo.org.mx This approach has been applied to the determination of various drugs. scielo.org.mxpsu.eduresearchgate.net

UV Spectrophotometry for Solubility Measurements

UV spectrophotometry is a technique used to measure the absorbance of a substance in the ultraviolet region of the electromagnetic spectrum. This method has been applied to determine the solubility of this compound. In such procedures, saturated solutions of this compound in various buffer systems are prepared and assayed by UV spectrophotometry to determine the concentration of dissolved this compound. nist.gov Solubility measurements are typically repeated until constant values are obtained. nist.gov For instance, UV spectrophotometry has been used to determine the solubility of other poorly water-soluble drugs by measuring absorbance at their respective maximum wavelengths. nih.govijcrt.orgsemanticscholar.org

Chromatographic Techniques

Chromatographic techniques are widely used for separating and quantifying this compound in complex mixtures, including biological samples.

Gas Chromatographic Procedures for Antidiabetic Drugs in Blood

Gas chromatography (GC) has been employed for the determination of various antidiabetic drugs, including sulfonylureas, in blood samples. nih.govnih.gov GC procedures for antidiabetic drugs in blood often involve the formation of thermally stable derivatives before analysis by electron-capture gas chromatography. nih.gov While one source specifically mentions a gas chromatographic procedure for the simultaneous determination of five common antidiabetic drugs, including this compound, in blood, detailed procedural information was not available in the abstract. nih.gov However, GC is a technique that separates volatile compounds based on their partitioning between a stationary phase and a mobile gas phase and is known for high resolution and reproducibility, making it suitable for the analysis of volatile and semi-volatile compounds. researchgate.net

Ultra-Performance Liquid Chromatography–Tandem Mass Spectrometry (UPLC-MS/MS) for Quantification in Biological Samples

Ultra-Performance Liquid Chromatography–Tandem Mass Spectrometry (UPLC-MS/MS) is a highly sensitive and selective technique widely used for the quantification of drugs in biological matrices. researchgate.netresearchgate.net This method involves separating the analytes using UPLC and then detecting and quantifying them using tandem mass spectrometry. UPLC-MS/MS methods have been developed and validated for the quantification of various compounds, including antidiabetic drugs, in biological samples like serum and plasma. researchgate.netnih.govoup.com Sample preparation often involves protein precipitation or liquid-liquid extraction before UPLC-MS/MS analysis. researchgate.netnih.govoup.com The analysis is typically performed in multiple-reaction monitoring (MRM) mode, which enhances sensitivity and selectivity. nih.govoup.comata-journal.org

Internal Standard Utilization (e.g., this compound as internal standard for other analytes)

Internal standards are commonly used in chromatographic methods, including UPLC-MS/MS, to improve the accuracy and precision of quantification. researchgate.net An internal standard is a known amount of a compound added to all samples (standards, quality control samples, and unknown samples) to compensate for variations in sample preparation, injection volume, and instrument response. researchgate.netresearchgate.net While the primary focus of this article is the analysis of this compound, it is worth noting that this compound itself can be utilized as an internal standard for the quantification of other analytes in biological samples when analyzed by techniques like UPLC-MS/MS. nih.gov The use of this compound as an internal standard has been reported in validated UPLC-MS/MS methods for the quantification of other drugs, such as polymyxin (B74138) B components, in mouse serum and epithelial lining fluid. nih.gov In such applications, a standard solution of this compound is prepared at a constant concentration and added to the biological samples before extraction and analysis. nih.gov The ratio of the peak area of the analyte to the peak area of the internal standard (this compound) is then used for quantification based on a calibration curve prepared with known concentrations of the analyte and a constant concentration of the internal standard. researchgate.netresearchgate.net

Sample Preparation Techniques (e.g., protein precipitation, evaporation, reconstitution)

Sample preparation is a critical initial step in the analysis of this compound, particularly in biological matrices, to remove interfering substances and concentrate the analyte. Protein precipitation is a widely used, high-throughput technique for removing proteins from biological fluids such as plasma, serum, or blood prior to analysis, often by liquid chromatography-mass spectrometry (LC-MS/MS) biotage.comsigmaaldrich.com.

Typical protein precipitation procedures involve the addition of a precipitating agent to the biological sample. Organic solvents like acetonitrile (B52724) or methanol (B129727) are commonly employed for this purpose biotage.comsigmaaldrich.comajrconline.org. For instance, in a method where this compound was used as an internal standard for polymyxin B quantification in mouse serum and epithelial lining fluid (ELF), protein precipitation was performed using 5% trichloroacetic acid nih.gov. The process involves adding the precipitating agent to the sample, followed by vortexing to ensure thorough mixing biotage.comsigmaaldrich.com. After precipitation, centrifugation is performed to separate the precipitated proteins from the supernatant containing the analyte biotage.comnih.gov.

Following protein precipitation, further steps like evaporation and reconstitution are often necessary to concentrate the analyte and make it compatible with the analytical instrument's mobile phase biotage.comsigmaaldrich.comajrconline.org. The supernatant is transferred to a new tube and evaporated to dryness, commonly under a stream of nitrogen or at elevated temperatures (e.g., 40°C) biotage.comsigmaaldrich.comnih.gov. The dried residue is then reconstituted in a smaller volume of a suitable solvent, often the initial mobile phase of the chromatographic system, before injection for analysis biotage.comajrconline.orgnih.gov. This evaporation and reconstitution step helps to increase the sensitivity of the detection method sigmaaldrich.com. While protein precipitation is effective at removing bulk proteins, it may not efficiently remove phospholipids, which can cause matrix effects in LC-MS/MS analysis sigmaaldrich.com.

Multiple-Reaction Monitoring (MRM) for Quantification

Multiple-Reaction Monitoring (MRM) is a highly selective and sensitive mass spectrometry technique frequently used for the quantification of target analytes, including pharmaceutical compounds like this compound, in complex matrices, particularly when coupled with liquid chromatography (LC-MS/MS) ajrconline.orgnih.govchromatographyonline.comsciex.com.

In MRM, the mass spectrometer is set to monitor specific precursor-to-product ion transitions characteristic of the analyte of interest ajrconline.orgnih.govchromatographyonline.com. This involves selecting a precursor ion (typically the protonated molecule, [M+H]⁺, in positive ion mode) and then monitoring the fragmentation of this precursor ion into one or more specific product ions within the mass spectrometer's collision cell nih.govchromatographyonline.com. The combination of selecting both a precursor and a product ion provides a high degree of specificity, significantly reducing interference from co-eluting matrix components.

For this compound, in a method utilizing it as an internal standard in a UPLC-MS/MS assay, the quantification was performed using MRM in positive-ion mode nih.gov. The specific MRM transition monitored for this compound was m/z 272 → m/z 74 nih.gov. The precursor ion at m/z 272 corresponds to the protonated molecule of this compound. The product ion at m/z 74 is a characteristic fragment ion formed upon collision-induced dissociation.

Tuning of the mass spectrometer is performed beforehand to optimize parameters such as the declustering potential (DP), collision energy (CE), and collision cell exit potential (CXP) for each specific MRM transition to maximize sensitivity nih.govchromatographyonline.com. These compound-dependent parameters are crucial for efficient fragmentation and transmission of the ions.

The following table presents typical compound-dependent parameters for this compound used in an MRM method:

AnalyteDwell time (ms)DP (V)CE (V)CXP (V)
This compound100101238

Note: This data is derived from a study where this compound was used as an internal standard nih.gov. Specific optimal parameters may vary depending on the instrument and method.

The peak areas of the monitored MRM transitions are used for quantification, typically by comparing the analyte peak area to that of an internal standard (if used) or to a calibration curve nih.gov.

Other Analytical Approaches

Beyond modern chromatographic-mass spectrometric techniques, other analytical approaches have been historically employed for the determination of this compound.

Modified Bratton-Marshall Procedure for Blood Concentration Determination

The Bratton-Marshall procedure is a classical colorimetric method traditionally used for the determination of aromatic amines. This compound, possessing a primary aromatic amino group, can be analyzed using this method annualreviews.org.

Data on the metabolic fate of this compound were historically obtained using the Bratton-Marshall method for aromatic amines annualreviews.org. This method involves the diazotization of the primary aromatic amino group, followed by coupling with an appropriate coupling reagent to form a colored azo compound, which can then be quantified spectrophotometrically annualreviews.org.

Using this procedure, early research indicated that in humans, approximately one third of the excreted amino group of this compound was acetylated annualreviews.org. While the Bratton-Marshall method provided valuable insights into the metabolism and blood concentrations of this compound in the past, it has limitations. The method is not specific to this compound and can react with other compounds containing primary aromatic amino groups. Furthermore, some conjugated metabolites of aromatic amines, such as N-glucuronides and N-sulfates, can be labile under the acidic conditions required for diazotization, potentially affecting the accuracy of the results for total aromatic amines annualreviews.org. Despite these limitations, the Bratton-Marshall procedure played a role in early investigations of this compound's disposition in the body annualreviews.orgscispace.com.

Future Research Directions and Unanswered Questions

Re-evaluation of Carbutamide's Pharmacological Profile with Modern Techniques

The primary mechanism of this compound involves stimulating insulin (B600854) release from pancreatic beta cells by binding to the sulfonylurea receptor 1 (SUR1), a subunit of the ATP-sensitive potassium (K-ATP) channel. patsnap.comnih.gov This binding closes the channel, leading to membrane depolarization, calcium influx, and subsequent insulin exocytosis. patsnap.comclinpgx.org However, this model, established decades ago, could be significantly refined.

Modern techniques such as cryo-electron microscopy (cryo-EM) could provide high-resolution structural data on the this compound-SUR1 interaction, revealing precise binding details that were previously impossible to ascertain. elifesciences.org Furthermore, advanced proteomic and metabolomic analyses could uncover how this compound affects cellular pathways beyond insulin secretion, offering a more holistic view of its pharmacological and toxicological effects. Systems biology approaches could integrate this data to build comprehensive models of the drug's impact on cellular networks.

Investigation of Previously Unidentified Extrapancreatic Effects

While the pancreatic action of sulfonylureas is well-documented, their extrapancreatic effects are less understood. nih.govnih.gov Research indicates that sulfonylureas can influence hepatic glucose metabolism by stimulating glycolysis and inhibiting gluconeogenesis. nih.gov There is also evidence that these drugs may have effects on the cardiovascular system. nih.govnih.gov The historic University Group Diabetes Program (UGDP) trial suggested an increased risk of cardiovascular mortality with tolbutamide (B1681337), a related first-generation sulfonylurea, raising questions about the entire class. nih.govjameslindlibrary.orgresearchgate.net

Future investigations could employ high-throughput screening and phenotypic assays to systematically search for previously unknown molecular targets of this compound in various tissues, such as the heart, liver, and kidneys. nih.govnih.gov Exploring its influence on inflammatory pathways, ion channels other than K-ATP, and cellular processes like apoptosis could reveal novel biological activities. neurology.org For instance, some sulfonylureas are known to interact with SUR2 receptors found in cardiac and smooth muscle, a potential avenue for exploring this compound's off-target effects. wikipedia.org

Detailed Molecular Modeling of this compound-Receptor Interactions

The interaction between sulfonylureas and the SUR1 subunit of the K-ATP channel is the cornerstone of their therapeutic effect. nih.govmdpi.com The K-ATP channel is a complex hetero-octamer composed of four Kir6.2 pore-forming subunits and four regulatory SUR1 subunits. elifesciences.orgnih.gov Computational molecular modeling and docking studies offer a powerful tool to dissect this interaction at an atomic level.

By creating detailed three-dimensional models of the this compound molecule docked into the SUR1 binding pocket, researchers can identify key amino acid residues responsible for the binding affinity and specificity. Cryo-EM structures of channels bound to newer sulfonylureas like glibenclamide have already revealed the binding site lodged within the transmembrane bundle of the SUR1 subunit. elifesciences.org Similar studies with this compound could elucidate the structural basis for its specific pharmacological and toxicological properties. This knowledge is crucial for understanding why certain sulfonylureas have different safety profiles and could guide the design of new, safer derivatives.

Receptor/Channel SubunitGeneFunction in Pancreatic Beta-CellRole in this compound Action
Sulfonylurea Receptor 1 (SUR1) ABCC8Regulatory subunit of the K-ATP channel; binds sulfonylureas and nucleotides (ATP, ADP). wikipedia.orgPrimary molecular target; binding initiates channel closure. patsnap.comnih.gov
Inward-Rectifier Potassium Channel 6.2 (Kir6.2) KCNJ11Pore-forming subunit of the K-ATP channel; conducts potassium ions. clinpgx.orgIndirectly affected by this compound binding to SUR1, leading to channel closure. nih.gov

Exploration of this compound Derivatives with Improved Safety Profiles

The clinical downfall of this compound was its toxicity, particularly bone marrow suppression. openaccesspub.org However, its basic chemical scaffold, an arylsulfonylurea structure, proved effective for glycemic control and became the foundation for subsequent generations of sulfonylurea drugs. youthmedicaljournal.commedscape.com The key to developing safer alternatives lay in modifying the chemical structure. For example, the transition from this compound to Tolbutamide involved replacing the aromatic amine group with a methyl group, which reduced toxicity. youthmedicaljournal.com

Future research could systematically explore the structure-activity relationship (SAR) and structure-toxicity relationship of this compound. By synthesizing novel derivatives with targeted modifications to the aromatic ring and the butylurea side chain, medicinal chemists could aim to dissociate the therapeutic hypoglycemic effect from the toxic properties. mdpi.com For instance, altering lipophilicity or introducing different functional groups could change the compound's metabolic fate and off-target interactions, potentially leading to a safer pharmacological profile. This exploration could yield insights applicable to designing safer drugs in other therapeutic areas as well.

CompoundGenerationKey Structural Difference from this compoundImplication for Safety/Potency
This compound FirstAromatic amine (p-amino group)Associated with bone marrow toxicity. openaccesspub.org
Tolbutamide FirstAromatic methyl group instead of amineReduced toxicity compared to this compound. youthmedicaljournal.com
Chlorpropamide (B1668849) FirstAromatic chlorine atom instead of methylLonger half-life due to reduced metabolism. youthmedicaljournal.commedscape.com
Glibenclamide SecondMore complex, hydrophobic side groupIncreased potency, allowing for lower doses. youthmedicaljournal.com

Historical Lessons from this compound's Development for Contemporary Drug Discovery

The story of this compound, from its serendipitous discovery to its eventual withdrawal, offers enduring lessons for modern drug development. nih.gov Its history underscores the importance of rigorous, long-term clinical trials to assess not just efficacy but also long-term safety. The controversy surrounding the UGDP study, which flagged potential cardiovascular risks for the sulfonylurea class, highlighted the challenges of interpreting complex trial data and the need for robust trial design and unbiased analysis. nih.govjameslindlibrary.orgumn.edu

Contemporary drug discovery can learn from the this compound experience by:

Prioritizing early, comprehensive toxicity screening: Identifying potential liabilities like this compound's hematological toxicity early in development is crucial.

Investigating off-target pharmacology: Understanding how a drug interacts with unintended targets can prevent unforeseen adverse effects.

Emphasizing post-market surveillance: Long-term monitoring of drugs after they enter the market is essential to detect rare or delayed adverse events.

The this compound saga serves as a historical precedent, reminding the pharmaceutical industry of the complex interplay between a drug's efficacy, its mechanism, and its long-term safety profile, lessons that remain highly relevant today. nih.gov

Q & A

Q. How can researchers design experiments to evaluate Carbutamide’s efficacy in diabetes management while minimizing confounding variables?

  • Methodological Answer: Use randomized controlled trials (RCTs) with strict inclusion criteria (e.g., newly diagnosed diabetic patients without prior treatment) to isolate this compound’s effects. Include biochemical markers like blood glucose, plasma amino-acid nitrogen, and inorganic phosphorus to quantify efficacy . Standardize dosing regimens (single vs. divided doses) and track blood tolbutamide levels to correlate pharmacokinetics with outcomes. Ensure blinding and placebo controls to reduce bias .

Q. What biochemical assays are critical for validating this compound’s mechanism of action in preclinical studies?

  • Methodological Answer: Prioritize assays measuring insulin secretion in pancreatic β-cells, such as glucose-stimulated insulin secretion (GSIS) tests. Use high-performance liquid chromatography (HPLC) to quantify this compound metabolites in serum. Pair these with immunohistochemistry to assess β-cell viability post-treatment. Validate findings against sulfonylurea receptor (SUR1) binding assays to confirm target engagement .

Q. How should researchers address data inconsistencies in this compound’s hematological toxicity profiles?

  • Methodological Answer: Conduct longitudinal studies tracking platelet counts, capillary resistance (e.g., Hess’s test), and white blood cell dynamics in patients. Compare toxicity timelines with dosing schedules and diabetic comorbidities. Use multivariate regression to identify confounding factors (e.g., pre-existing vascular damage) . Replicate findings in animal models with controlled genetic backgrounds to isolate drug-specific effects .

Advanced Research Questions

Q. What methodologies resolve contradictions between this compound’s hypoglycemic efficacy and its thrombocytopenic risks?

  • Methodological Answer: Apply a mixed-methods approach:
  • Quantitative: Meta-analyze clinical trial data to calculate risk-benefit ratios, stratifying by patient subgroups (e.g., age, diabetes severity).
  • Qualitative: Conduct thematic analysis of adverse event reports to identify patterns in toxicity onset and severity .
    Cross-reference findings with in vitro studies on this compound’s sulfonamide-like effects on platelet aggregation .

Q. How can comparative studies with Tolbutamide clarify this compound’s unique toxicological profile?

  • Methodological Answer: Design head-to-head trials comparing structural analogs (e.g., this compound’s p-amino group vs. Tolbutamide’s methyl group). Use mass spectrometry to map metabolite differences and toxicokinetic profiles. Perform in silico molecular docking to predict differential binding to SUR1 and off-target proteins (e.g., platelet receptors) . Validate with flow cytometry to assess cellular apoptosis in hematopoietic lineages .

Q. What longitudinal frameworks assess this compound’s impact on diabetic vascular complications (e.g., retinopathy)?

  • Methodological Answer: Establish cohort studies with 5–10-year follow-ups, integrating:
  • Clinical metrics: HbA1c, capillary fragility tests, renal function markers.
  • Imaging: Retinal angiography to quantify microvascular damage.
  • Biomarkers: Serum levels of VEGF and inflammatory cytokines.
    Use Cox proportional hazards models to correlate this compound exposure with complication rates, adjusting for glycemic control .

Methodological Resources

  • Experimental Reproducibility: Document protocols using the "Experimental" section guidelines from lab reports, including reagent sources, equipment specifications, and statistical software (e.g., R, GraphPad) .
  • Data Contradiction Analysis: Apply dialectical frameworks (e.g., identifying principal vs. secondary contradictions in toxicity datasets) to prioritize hypotheses .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.